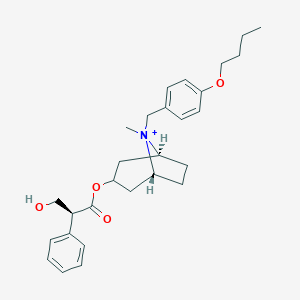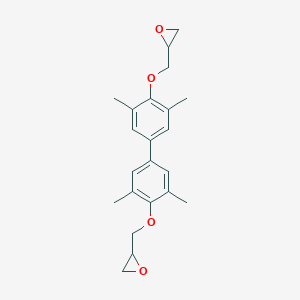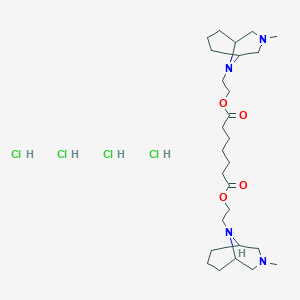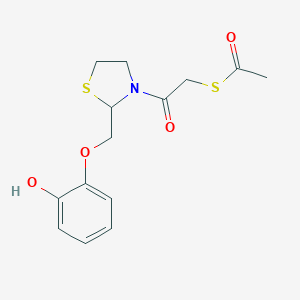
2-((2-Hydroxyphenoxy)methyl)-3-(2-(acetylthio)acetyl)-1,3-thiazolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2-Hydroxyphenoxy)methyl)-3-(2-(acetylthio)acetyl)-1,3-thiazolidine is a chemical compound used in scientific research. It is a thiazolidine derivative that has shown potential in various applications such as drug development, antimicrobial activity, and as an antioxidant.
Wirkmechanismus
The exact mechanism of action of 2-((2-Hydroxyphenoxy)methyl)-3-(2-(acetylthio)acetyl)-1,3-thiazolidine is not fully understood. However, studies suggest that the compound may exert its antimicrobial activity by disrupting bacterial cell membrane integrity and inhibiting bacterial cell division. The antioxidant activity of the compound is believed to be due to its ability to scavenge free radicals and inhibit lipid peroxidation.
Biochemical and Physiological Effects:
Research has shown that 2-((2-Hydroxyphenoxy)methyl)-3-(2-(acetylthio)acetyl)-1,3-thiazolidine can have various biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit the growth of various bacterial strains. Additionally, the compound has been shown to have antioxidant activity, which may have potential therapeutic applications in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-((2-Hydroxyphenoxy)methyl)-3-(2-(acetylthio)acetyl)-1,3-thiazolidine in lab experiments is its potential antimicrobial activity. The compound may be useful in developing new antibiotics or as a tool to study bacterial cell division. However, a limitation of using the compound is its toxicity. Studies have shown that the compound can be toxic to human cells at high concentrations, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on 2-((2-Hydroxyphenoxy)methyl)-3-(2-(acetylthio)acetyl)-1,3-thiazolidine. One direction is to further investigate the compound's antimicrobial activity and potential as a new antibiotic. Another direction is to explore the compound's antioxidant properties and potential therapeutic applications in the treatment of oxidative stress-related diseases. Additionally, future research could focus on developing new synthesis methods for the compound to improve its yield and purity.
Synthesemethoden
The synthesis of 2-((2-Hydroxyphenoxy)methyl)-3-(2-(acetylthio)acetyl)-1,3-thiazolidine involves the reaction of 2-hydroxybenzaldehyde with thioacetic acid in the presence of a base to form 2-((2-hydroxyphenoxy)methyl)thiazolidine. This intermediate compound is then reacted with acetic anhydride to form 2-((2-hydroxyphenoxy)methyl)-3-(2-acetylthio)thiazolidine. Finally, the compound is treated with sodium borohydride to produce 2-((2-hydroxyphenoxy)methyl)-3-(2-(acetylthio)acetyl)-1,3-thiazolidine.
Wissenschaftliche Forschungsanwendungen
2-((2-Hydroxyphenoxy)methyl)-3-(2-(acetylthio)acetyl)-1,3-thiazolidine has shown potential in various scientific research applications. It has been studied for its antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound has also been investigated for its antioxidant properties, which may have potential therapeutic applications in the treatment of oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
103195-85-3 |
|---|---|
Produktname |
2-((2-Hydroxyphenoxy)methyl)-3-(2-(acetylthio)acetyl)-1,3-thiazolidine |
Molekularformel |
C14H17NO4S2 |
Molekulargewicht |
327.4 g/mol |
IUPAC-Name |
S-[2-[2-[(2-hydroxyphenoxy)methyl]-1,3-thiazolidin-3-yl]-2-oxoethyl] ethanethioate |
InChI |
InChI=1S/C14H17NO4S2/c1-10(16)21-9-13(18)15-6-7-20-14(15)8-19-12-5-3-2-4-11(12)17/h2-5,14,17H,6-9H2,1H3 |
InChI-Schlüssel |
NDRCGGAIKQESQF-UHFFFAOYSA-N |
SMILES |
CC(=O)SCC(=O)N1CCSC1COC2=CC=CC=C2O |
Kanonische SMILES |
CC(=O)SCC(=O)N1CCSC1COC2=CC=CC=C2O |
Synonyme |
2-acetylsulfanyl-1-[2-[(2-hydroxyphenoxy)methyl]thiazolidin-3-yl]ethan one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-[(Z)-2-(2,5-dihydroxyphenyl)ethenyl]formamide](/img/structure/B33767.png)
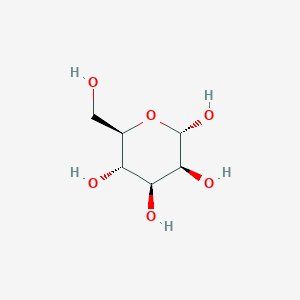
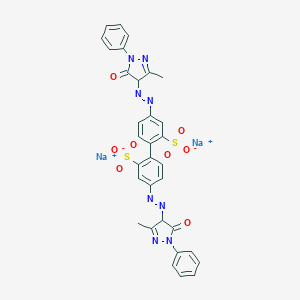
![6,7,8,9-Tetrahydro-1H-naphtho[1,2-d]imidazol-2-amine](/img/structure/B33777.png)
